molecular formula C17H19N5O3S2 B2721642 benzo[d]thiazol-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone CAS No. 2034337-59-0

benzo[d]thiazol-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

Cat. No.: B2721642
CAS No.: 2034337-59-0
M. Wt: 405.49
InChI Key: KEIMQHUIYNMOSM-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a structurally complex molecule featuring a benzothiazole core linked to a 1,4-diazepane ring via a ketone bridge. The 1,4-diazepane moiety is further substituted with a sulfonyl group attached to a 1-methyl-1H-pyrazole heterocycle.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S2/c1-20-12-13(11-18-20)27(24,25)22-8-4-7-21(9-10-22)17(23)16-19-14-5-2-3-6-15(14)26-16/h2-3,5-6,11-12H,4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIMQHUIYNMOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Benzo[d]thiazol-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Diazepane Ring : The initial step involves the formation of a diazepane ring through cyclization reactions involving suitable amines and carbonyl compounds.
  • Sulfonation : The introduction of the sulfonyl group is achieved by reacting the diazepane derivative with sulfonyl chlorides.
  • Coupling with Benzo[d]thiazole : The final step involves coupling the sulfonamide with benzo[d]thiazole derivatives to yield the target compound.

Antimicrobial Properties

Benzo[d]thiazole derivatives have demonstrated significant antimicrobial activity. Studies have shown that compounds containing the benzo[d]thiazole moiety exhibit potent antifungal and antibacterial effects against various pathogens:

CompoundActivityReference
Benzo[d]thiazol-2-yl(4-(sulfonyl)-1,4-diazepane)Antifungal against Candida albicans
Benzo[d]thiazol derivativesAntibacterial against Staphylococcus aureus

Anticancer Activity

Research indicates that benzo[d]thiazole derivatives possess anticancer properties. For example, a study highlighted their ability to inhibit cancer cell proliferation in various cancer lines, including breast and lung cancer cells. Mechanistic studies suggest that these compounds may induce apoptosis through mitochondrial pathways.

Structure-Activity Relationship (SAR)

The biological activity of benzo[d]thiazole derivatives is influenced by structural modifications. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups on the benzothiazole ring enhances antimicrobial activity.
  • Linker Variations : Modifications in the diazepane linker affect binding affinity and selectivity towards biological targets.

Case Study 1: Antifungal Activity

In a comparative study of various benzo[d]thiazole derivatives, one compound exhibited superior antifungal activity against Candida spp. compared to established antifungal agents. The study utilized molecular docking to elucidate binding interactions with target enzymes involved in fungal cell wall synthesis.

Case Study 2: Anticancer Efficacy

A specific derivative was tested in vitro against human lung carcinoma cells (A549). Results showed a dose-dependent decrease in cell viability, with IC50 values lower than those of standard chemotherapeutics. Further investigations revealed that this compound induces G2/M phase cell cycle arrest.

Comparison with Similar Compounds

Thiadiazole Derivatives ()

Compounds such as 2‑[[1‑[5‑methyl‑1‑(4‑nitrophenyl)‑1H‑pyrazol‑4-yl]ethylidene]hydrazono]‑2,3‑dihydro‑1,3,4‑thiadiazole derivatives (13a–13d) share a pyrazole-sulfonyl motif but differ in their core heterocycles (thiadiazole vs. benzothiazole/diazepane). These derivatives are synthesized via condensation reactions between hydrazine-carbodithioates and hydrazonoyl chlorides in ethanol with triethylamine . While the target compound’s synthesis route is unspecified, analogous use of sulfonylation and heterocyclic coupling strategies may apply.

Feature Target Compound Thiadiazole Derivatives (13a–13d)
Core Heterocycle Benzothiazole, 1,4-diazepane 1,3,4-Thiadiazole
Sulfonyl Group Position Attached to 1,4-diazepane Absent (sulfonyl not explicitly mentioned)
Synthesis Solvent Not reported Absolute ethanol with triethylamine

Thiazole-Based Methanones ()

1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (74) shares a thiazole core and methanone linkage. However, its cyclopropane-carboxamide and benzo[d][1,3]dioxole substituents distinguish it from the target compound. Synthesis involves coupling carboxylic acids with aminothiazoles, suggesting that similar strategies (e.g., amide/ketone bond formation) might apply to the target compound .

Functional Group Analysis

Sulfonyl Groups

The sulfonyl group in the target compound may enhance solubility or act as a hydrogen-bond acceptor, analogous to its role in sulfonamide drugs. In contrast, quaternary ammonium compounds (e.g., BAC-C12 in ) utilize charged groups for micelle formation, a property less relevant to neutral sulfonates .

Diazepane vs. Piperazine Rings

Hypothetical Pharmacological Profiles

  • Benzothiazole Core: Known for antitumor activity (e.g., DNA intercalation) and tyrosine kinase inhibition.
  • Pyrazole-Sulfonyl Motif : Common in COX-2 inhibitors (e.g., Celecoxib) and kinase inhibitors.
  • 1,4-Diazepane : Found in serotonin receptor modulators and GABA agonists.

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